

An In-depth Technical Guide to the Physicochemical Properties of 2-diethoxyphosphorylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl (2-amino-2-oxoethyl)phosphonate*

Cat. No.: B1330135

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-diethoxyphosphorylacetamide. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for experimental design, compound characterization, and further research applications. This document includes quantitative data, detailed experimental protocols, and a visual representation of a key synthetic pathway.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-diethoxyphosphorylacetamide. These values are essential for understanding the compound's behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C ₆ H ₁₄ NO ₄ P	Manchester Organics[1]
Molecular Weight	195.15 g/mol	PubChem
Melting Point	78-80 °C	ChemBK[2]
Boiling Point	338.9 ± 25.0 °C (Predicted)	ChemicalBook[1]
logP (XLogP3)	-0.8	PubChem
Solubility	No experimental data available. Based on the negative logP value and the presence of polar amide and phosphoryl groups, the compound is predicted to be soluble in polar solvents such as water and ethanol.	

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for 2-diethoxyphosphorylacetamide.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which 2-diethoxyphosphorylacetamide transitions from a solid to a liquid state.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle

- Spatula
- Thermometer

Procedure:

- Ensure the sample of 2-diethoxyphosphorylacetamide is dry and finely powdered using a mortar and pestle.
- Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (78-80 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid 2-diethoxyphosphorylacetamide equals the atmospheric pressure.

Apparatus:

- Thiele tube
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heating oil (e.g., mineral oil)

- Bunsen burner or heating mantle

Procedure:

- Fill the Thiele tube with heating oil to a level just above the side arm.
- Place a small amount of 2-diethoxyphosphorylacetamide into the small test tube.
- Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
- Immerse the assembly in the Thiele tube, with the oil level above the sample but below the opening of the test tube.
- Gently heat the side arm of the Thiele tube.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- When a continuous and rapid stream of bubbles is observed, stop heating.
- The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of 2-diethoxyphosphorylacetamide in various solvents.

Apparatus:

- Small test tubes
- Vortex mixer
- Spatula

- Pipettes

Procedure:

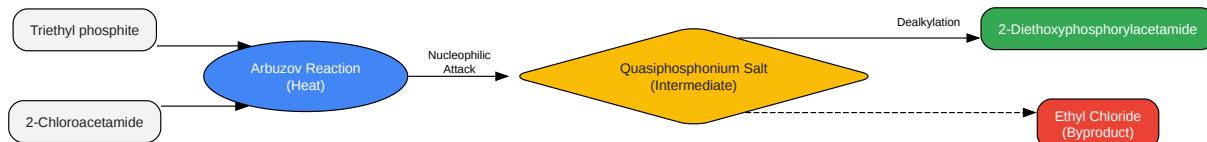
- Place approximately 10-20 mg of 2-diethoxyphosphorylacetamide into a series of clean, dry test tubes.
- To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).
- Vortex each tube vigorously for 30-60 seconds.
- Visually inspect each tube for the presence of undissolved solid.
- Classify the solubility as:
 - Soluble: No solid particles are visible.
 - Slightly soluble: The majority of the solid has dissolved, but some particles remain.
 - Insoluble: The solid does not appear to dissolve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of 2-diethoxyphosphorylacetamide.

Apparatus:

- Separatory funnel
- n-Octanol
- Water (or a suitable buffer)
- Analytical balance
- UV-Vis spectrophotometer or HPLC


- Vortex mixer or shaker

Procedure:

- Prepare a stock solution of 2-diethoxyphosphorylacetamide of known concentration in either water or n-octanol.
- Saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
- In a separatory funnel, combine equal volumes of the saturated n-octanol and saturated water.
- Add a known amount of the 2-diethoxyphosphorylacetamide stock solution to the separatory funnel.
- Shake the funnel vigorously for several minutes to allow for partitioning of the compound between the two phases.
- Allow the layers to separate completely.
- Carefully collect samples from both the aqueous and the n-octanol layers.
- Determine the concentration of 2-diethoxyphosphorylacetamide in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of P.

Synthesis Workflow

The synthesis of 2-diethoxyphosphorylacetamide is commonly achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. In this case, triethyl phosphite reacts with 2-chloroacetamide to yield the desired product.

[Click to download full resolution via product page](#)

Synthesis of 2-diethoxyphosphorylacetamide via the Arbuzov reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. manchesterorganics.com [manchesterorganics.com]
- 2. Arbuzov Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-diethoxyphosphorylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330135#physicochemical-properties-of-2-diethoxyphosphorylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com